molecular formula C17H24BrNO2 B13494726 Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate CAS No. 1791402-45-3

Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B13494726
CAS No.: 1791402-45-3
M. Wt: 354.3 g/mol
InChI Key: HCASOBSKCSKLEQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a piperidine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-(4-bromophenyl)-4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions. These reactions are usually performed at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed for reduction reactions. These reactions are conducted under anhydrous conditions to prevent hydrolysis.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives of the piperidine ring.

    Reduction Reactions: Products include de-brominated compounds and modified piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is used in drug discovery and development.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the bromophenyl group allows for specific binding interactions with target proteins, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar in structure but contains a phenylamino group instead of a bromophenyl group.

    Tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate: This compound has a bromobenzyl group instead of a bromophenyl group.

    Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring.

Uniqueness

Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate is unique due to the presence of both a bromophenyl group and a tert-butyl group, which confer specific chemical reactivity and stability. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

1791402-45-3

Molecular Formula

C17H24BrNO2

Molecular Weight

354.3 g/mol

IUPAC Name

tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C17H24BrNO2/c1-16(2,3)21-15(20)19-11-9-17(4,10-12-19)13-5-7-14(18)8-6-13/h5-8H,9-12H2,1-4H3

InChI Key

HCASOBSKCSKLEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br

Origin of Product

United States

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